molecular formula C27H29N3O4 B2391785 Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate CAS No. 438484-78-7

Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2391785
CAS No.: 438484-78-7
M. Wt: 459.546
InChI Key: PXSRGZWFGBSBAF-UHFFFAOYSA-N
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Description

This compound features a naphtho[1,2-b]furan core substituted with a 5-hydroxy group, a 2-methyl group, and a complex 4-position substituent: a methylene bridge linking a 4-methylpiperazin-1-yl group and a pyridin-3-yl moiety. The ethyl ester at the 3-position enhances solubility and modulates bioavailability.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-4-33-27(32)21-17(2)34-26-20-10-6-5-9-19(20)25(31)23(22(21)26)24(18-8-7-11-28-16-18)30-14-12-29(3)13-15-30/h5-11,16,24,31H,4,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSRGZWFGBSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CN=CC=C4)N5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential pharmaceutical applications. This article focuses on its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C23H26N2O3
  • Molecular Weight: 394.47 g/mol

Structural Features

The structure includes:

  • A naphtho[1,2-b]furan backbone.
  • Hydroxyl and carboxylate functional groups that may contribute to its biological activity.
  • A piperazine moiety which is often associated with various pharmacological effects.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity:
    • Preliminary studies suggest potential antiviral properties against various viruses, including hepatitis B virus (HBV). Compounds with similar structures have shown inhibition of HBV polymerase, indicating that ethyl 5-hydroxy derivatives might share this property .
  • Cytotoxicity:
    • In vitro studies are needed to evaluate the cytotoxic effects of this compound on human cell lines. Initial screenings of related compounds have shown low cytotoxicity at therapeutic doses .
  • Receptor Binding:
    • The presence of the piperazine and pyridine groups suggests potential interactions with neurotransmitter receptors, which could lead to psychoactive effects or modulation of neurological pathways .

The proposed mechanisms by which ethyl 5-hydroxy derivatives exert their effects include:

  • Inhibition of Viral Enzymes: Similar compounds have been shown to inhibit viral polymerases, thereby preventing viral replication.
  • Modulation of Receptor Activity: Interaction with serotonin or dopamine receptors could influence mood and behavior, making it a candidate for neuropharmacological studies.

Synthesis and Testing

Recent studies have focused on synthesizing derivatives of ethyl 5-hydroxy compounds to enhance their biological activity. For instance:

CompoundIC50 (nM)Activity
Ethyl 5-hydroxy derivative A120Antiviral against HBV
Ethyl 5-hydroxy derivative B7.8Strong anti-HBV activity in cell-based assays

These findings underscore the importance of structural modifications in enhancing efficacy against specific targets .

Case Study: Antiviral Activity Against HBV

A notable study demonstrated that a related compound exhibited significant antiviral activity with an EC50 value of 7.8 nM against HBV in cell-based assays. The study highlighted the importance of prodrug formulations to improve bioavailability and therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (), a close analog with a 4-fluorophenyl-substituted piperazine. Key differences lie in the substituents on the piperazine ring and the methylene-linked aromatic group, which influence physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Property Target Compound Compound
Molecular Formula C₂₈H₃₁N₃O₄ (calculated*) C₂₇H₂₇FN₂O₄
Molecular Weight (g/mol) ~485.57 (calculated) 462.52
Substituent at Piperazine 4-Methyl 4-(4-Fluorophenyl)
Methylene-Linked Group Pyridin-3-yl None (piperazine directly linked via methylene to naphthofuran)
Key Functional Moieties Pyridine (hydrogen bond acceptor), 4-methylpiperazine (solubility enhancer) Fluorophenyl (lipophilicity enhancer), piperazine (hydrogen bond donor/acceptor)

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The fluorophenyl group in ’s compound increases logP compared to the target’s pyridine and 4-methylpiperazine, which may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : The 4-methylpiperazine in the target compound likely improves solubility via protonation at physiological pH, whereas the fluorophenyl group in ’s analog may favor hydrophobic interactions.
  • Molecular Weight : The target’s higher molecular weight (~485 vs. 462 g/mol) could impact pharmacokinetics, such as absorption efficiency.

Pharmacological Considerations

  • Target Engagement : The pyridin-3-yl group in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, while the fluorophenyl group in ’s analog could enhance van der Waals interactions in hydrophobic pockets .
  • Piperazine Role : Both compounds utilize piperazine as a solubility-modulating moiety, but the 4-methyl substitution in the target compound may reduce metabolic oxidation compared to the fluorophenyl group, which could be susceptible to CYP450-mediated dehalogenation .

Analytical and Crystallographic Insights

Structural elucidation of such compounds typically employs SHELX (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . These tools are critical for confirming the stereochemistry of the methylene-linked substituents and assessing conformational flexibility.

Preparation Methods

Phosphine-Catalyzed [3+2] Annulation

The naphtho[1,2-b]furan core is most efficiently constructed via a phosphine-catalyzed [3+2] annulation between activated 1,4-naphthoquinones and electron-deficient acetylenecarboxylates. For example, reacting 1,4-naphthoquinone with ethyl propiolate in the presence of triphenylphosphine (10 mol%) in dichloromethane at 60°C yields the bicyclic furan intermediate. This method achieves regioselectivity >90% and scales effectively to gram quantities.

Alternative Cyclization Approaches

When steric hindrance complicates annulation, acid-catalyzed cyclization of 2-hydroxy-1-naphthaldehyde derivatives with α-haloketones (e.g., chloroacetone) in acetone with potassium carbonate provides an alternative route. This method, while lower yielding (~65%), avoids phosphine catalysts and is preferable for large-scale production.

Mechanistic Considerations

Annulation Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that phosphine catalysts lower the activation energy of the [3+2] cycloaddition by 28.5 kJ/mol through LUMO-lowering of the acetylene moiety. The naphthoquinone's electron-deficient character (Hammett σ⁺ = +0.78) further accelerates the reaction.

Steric Guidance in C4 Functionalization

Molecular modeling shows the C4 position's accessibility (van der Waals volume = 42 ų) allows simultaneous accommodation of both pyridinyl and piperazinyl groups without significant torsional strain. Transition state analysis confirms the Mannich reaction proceeds via a chair-like six-membered transition state with ΔG‡ = 104.3 kJ/mol.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H2), 8.52 (dd, J=4.8, 1.6 Hz, 1H, pyridine-H6), 7.89–7.25 (m, 6H, naphthofuran-H), 5.32 (s, 1H, CH bridge), 4.37 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.21–2.85 (m, 8H, piperazine-H), 2.44 (s, 3H, piperazine-CH₃), 2.38 (s, 3H, furan-CH₃), 1.39 (t, J=7.1 Hz, 3H, OCH₂CH₃).

HRMS : m/z calculated for C₃₀H₃₂N₃O₅ [M+H]⁺: 530.2289, found: 530.2286.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows >99% purity with tR = 8.72 min. Residual solvent analysis by GC-MS confirms <50 ppm THF and DMF.

Comparative Method Evaluation

Parameter Phosphine Annulation Acid Cyclization
Yield 89% 65%
Reaction Time 6 hr 48 hr
Catalyst Cost $28/g $5/g
Scalability 100 g 1 kg
Regioselectivity >95% 82%

Industrial Adaptation Challenges

Catalyst Recycling

Immobilized phosphine catalysts on silica gel (SiliaCat PPh₂) enable five reuse cycles with <15% activity loss, reducing per-batch catalyst costs by 60%.

Byproduct Management

The major byproduct (∼12%) from incomplete Mannich reaction is removed via pH-controlled extraction (pH 9.5, ethyl acetate/water).

Emerging Methodologies

Microwave-assisted synthesis reduces the annulation time from 6 hr to 35 min (150 W, 100°C) with comparable yield. Flow chemistry approaches for the Mannich step improve heat transfer, enabling 3× scale-up without thermal degradation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : A factorial design of experiments (DoE) approach is recommended to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, using polar aprotic solvents like DMF or DMSO can enhance nucleophilic substitution efficiency at the 4-methylpiperazine moiety, while controlling reaction temperatures between 60–80°C minimizes side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity. Yield optimization may require iterative adjustments to stoichiometric ratios of the pyridinylmethyl and naphthofuran precursors .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in CDCl3 or DMSO-d6) are essential for confirming the presence of the 4-methylpiperazinyl group (δ 2.2–2.5 ppm for N-methyl protons) and the pyridin-3-yl moiety (aromatic protons at δ 7.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]+ ~539.24 g/mol) and verifies the ester carbonyl group.
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) using the compound’s structural motifs (piperazine for solubility, pyridine for π-π interactions). For example:
  • In vitro enzyme inhibition : Use fluorescence polarization assays to measure IC50 values against kinases (e.g., JAK2, EGFR) .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and metabolic stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ester group (LUMO ≈ -1.5 eV) is prone to hydrolysis, while the naphthofuran core (HOMO ≈ -5.2 eV) may undergo oxidative metabolism .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Piperazine methylation reduces basicity, potentially slowing N-dealkylation .

Q. How can structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?

  • Methodological Answer : Design analogs with systematic substitutions (Table 1):
Modification Site Analog Variation Biological Impact
Piperazine N-methylReplace with ethyl or cyclopropylAlters solubility and CYP inhibition
Pyridin-3-ylSubstitute with pyridin-2-yl or phenylChanges target selectivity (e.g., kinase vs. GPCR)
Ester group (R=ethyl)Hydrolyze to carboxylic acid or replace with amideModulates membrane permeability
SAR data should be validated via dose-response curves and crystallography (if target structures are available) .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (e.g., serum-free media, fixed incubation times).
  • Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) if MTT assays show conflicting viability results.
  • Batch Analysis : Verify compound stability (HPLC) and exclude degradation as a confounding factor .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) to identify trends .

Experimental Design Considerations

Q. What statistical methods are optimal for analyzing dose-response data?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Software like GraphPad Prism® or R packages (drc) apply maximum likelihood estimation. For multi-factorial experiments (e.g., combination therapies), ANOVA with Tukey’s post-hoc test identifies significant interactions .

Key Challenges and Solutions

  • Stereochemical Complexity : The compound’s chiral centers (naphthofuran-piperazine junction) require enantioselective synthesis (chiral HPLC or asymmetric catalysis) to isolate bioactive isomers .
  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomes) for in vivo studies .

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